2-Hydroxy-3-methylquinoxaline

Overview

Description

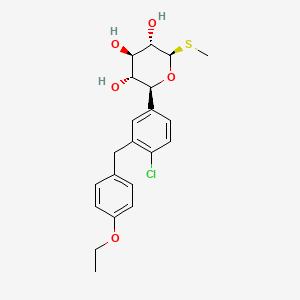

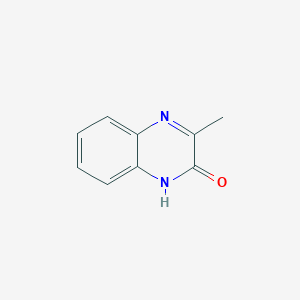

2-Hydroxy-3-methylquinoxaline (CAS: 14003-34-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol . It is synthesized via the condensation of pyruvic acid with o-phenylenediamine in n-butanol, as described by Hinsberg . The compound exhibits a characteristic ultraviolet (UV) absorption maximum at 335 nm, attributed to its conjugated aromatic system . Structurally, it features a quinoxaline core substituted with a hydroxyl group at position 2 and a methyl group at position 3 (Fig. 1). This compound serves as a versatile intermediate for synthesizing derivatives with enhanced pharmacological properties, such as antimicrobial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-2-Quinoxalinone involves the reaction of o-phenylenediamine with sodium pyruvate in aqueous acetic acid. The reaction is typically carried out at room temperature for about three hours . The reaction conditions are mild, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-Quinoxalinone undergoes various types of chemical reactions, including:

Condensation Reactions: It condenses with aromatic aldehydes to form 3-(substituted styryl)-2-quinoxalinones.

Bromination: It undergoes side-chain bromination to yield 3-bromomethyl-2-quinoxalinone.

Substitution Reactions: The brominated product can further react with aromatic amines, sodium salt of saccharine, and potassium phthalimide.

Common Reagents and Conditions

Aromatic Aldehydes: Used in condensation reactions.

Bromine in Acetic Acid: Used for bromination.

Morpholine, Sodium Methoxide, Piperidine: Used in substitution reactions.

Major Products

3-(Substituted Styryl)-2-quinoxalinones: Formed from condensation reactions.

3-Bromomethyl-2-quinoxalinone: Formed from bromination.

Various Substituted Quinoxalinones: Formed from substitution reactions.

Scientific Research Applications

Pharmaceutical Synthesis

2-Hydroxy-3-methylquinoxaline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been synthesized to explore their biological activities, particularly in the development of anticancer and antimicrobial agents.

Key Derivatives and Their Activities

- Anticancer Agents : Several studies have reported the synthesis of quinoxaline derivatives that exhibit antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) . These derivatives often target specific pathways, including the inhibition of VEGFR-2, which is crucial for tumor angiogenesis.

- Antimicrobial Compounds : The antimicrobial properties of this compound and its derivatives have been extensively studied. For instance, new quinoxaline derivatives have shown promising results against various bacterial strains .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity. Research indicates that modifications at the C-3 methyl group of this compound can enhance its efficacy against pathogenic microorganisms.

Case Studies and Findings

- A study synthesized several new quinoxaline derivatives incorporating aromatic aldehydes and amines, which were screened for antimicrobial activity. Some compounds exhibited significant antibacterial effects .

- Another investigation found that certain derivatives showed effectiveness against resistant strains of bacteria, indicating their potential use in developing new antibiotics .

Material Science Applications

Beyond pharmaceuticals, this compound is explored for its potential applications in materials science. Its properties make it suitable for use in heterogeneous catalysis and the development of functional materials .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-methyl-2-Quinoxalinone involves its ability to undergo various chemical reactions, such as condensation and substitution, to form different derivatives. These derivatives can interact with molecular targets and pathways in biological systems. For example, the condensation products with aromatic aldehydes can further react with other reagents to form complex molecules with potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Quinoxaline derivatives are widely explored due to their tunable electronic and steric properties. Below is a comparative analysis of 2-hydroxy-3-methylquinoxaline with key analogs:

Structural Modifications and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chlorine at C2 (e.g., 2-chloro-3-methylquinoxaline) increases reactivity for nucleophilic substitutions, enabling diverse functionalization .

- Ether Linkages: Substitution with phenoxy groups (e.g., 2-(p-formylphenoxy)-3-methylquinoxaline) enhances solubility and bioactivity .

- Hydrazine Derivatives: Hydrazinyl or hydrazone substituents (e.g., 2-chloro-3-hydrazinylquinoxaline) improve antifungal and antibacterial potency .

Mechanistic Insights :

- Chlorine and Hydrazine Groups: Enhance membrane permeability and target enzyme inhibition (e.g., fungal lanosterol demethylase) .

- Schiff Bases : Improve binding to bacterial DNA gyrase and topoisomerase IV .

Physicochemical Properties

| Property | This compound | 2-Chloro-3-methylquinoxaline | 2-(p-Formylphenoxy)-3-methylquinoxaline |

|---|---|---|---|

| Molecular Weight (g/mol) | 160.17 | 178.61 | 294.31 |

| LogP (Octanol-Water) | 1.2 | 2.5 | 3.1 |

| Aqueous Solubility (mg/mL) | 12.5 | 5.8 | 1.2 |

| UV λmax (nm) | 335 | 320 | 345 |

Trends :

- Lipophilicity: Chlorine and phenoxy groups increase LogP, reducing solubility but improving membrane penetration .

- UV Absorption: Extended conjugation in phenoxy derivatives shifts λmax to higher wavelengths .

Biological Activity

2-Hydroxy-3-methylquinoxaline is a notable compound within the quinoxaline family, recognized for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Synthesis

This compound (C9H8N2O) is synthesized through the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol, yielding the quinoxaline derivative as a primary product. This compound serves as a precursor for various modifications, leading to derivatives with enhanced biological activities .

1. Antimicrobial Activity

Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that compounds derived from this nucleus demonstrate activity against a range of pathogens:

- Antibacterial Activity : The compound shows moderate effectiveness against Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating higher potency. For instance, this compound-1,4-di-N-oxide has been reported to be particularly active against certain strains of E. coli and S. aureus .

- Antifungal Activity : The compound has also shown activity against fungi such as Candida albicans, albeit at lower efficacy compared to its antibacterial properties .

2. Anticancer Properties

Research highlights the potential of this compound in cancer therapy:

- Cytotoxicity : In vitro studies reveal that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds have shown IC50 values ranging from 0.29 to 0.90 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase II and DNA intercalation, which disrupts cancer cell proliferation mechanisms .

3. Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits various other biological activities:

- Anti-inflammatory Properties : Some studies report the anti-inflammatory effects of quinoxaline derivatives, suggesting potential applications in treating inflammatory diseases .

- Antimalarial and Antituberculosis Activities : Emerging research indicates that certain quinoxaline derivatives possess antimalarial and antituberculosis properties, expanding their therapeutic potential .

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoxaline derivatives against clinical isolates. Results indicated that compounds derived from this compound had a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 µg/mL against resistant bacterial strains .

- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of synthesized quinoxalines on HepG2 and MCF-7 cell lines. The study found that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity and apoptosis induction in cancer cells .

Data Summary

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-3-methylquinoxaline, and how do reaction conditions influence product purity?

Basic Research Question

this compound is synthesized via condensation of pyruvic acid with o-phenylenediamine under acidic conditions, as described by Hinsberg . Alternative methods include microwave-assisted synthesis to reduce reaction time and improve yields, though solvent choice (e.g., ethanol vs. DMF) significantly impacts crystallinity and purity. Key steps involve refluxing at 80–100°C for 6–12 hours, followed by recrystallization in ethanol/water mixtures .

Q. How can UV-Vis spectroscopy be utilized to characterize this compound and its derivatives?

Basic Research Question

The compound exhibits a characteristic UV absorption maximum at ~335 nm due to its conjugated π-system. This peak is stable across derivatives, even with substituents like carbohydrate residues, making it useful for tracking reaction progress or quantifying concentration in solution. Calibration curves (absorbance vs. concentration) should be prepared in methanol or ethanol to minimize solvent interference .

Q. What crystallographic techniques are critical for resolving the structural ambiguities of this compound complexes?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is essential for determining hydrogen-bonding motifs and intermolecular interactions. For example, studies on analogous quinoxaline derivatives reveal planar molecular geometries stabilized by N–H···O hydrogen bonds. Data collection at low temperatures (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å) improves resolution, while SHELX software aids in refining crystal parameters .

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?

Advanced Research Question

The C2 and C3 positions are reactive sites for nucleophilic substitution. Using 2,3-dichloroquinoxaline (DCQX) as a precursor, selective amination at C2 can be achieved with aryl amines under basic conditions (e.g., K₂CO₃ in DMF). Computational modeling (DFT) predicts electron density distribution, guiding reagent selection to favor substitution at specific positions .

Q. What methodologies validate the biological activity of this compound derivatives against cancer cell lines?

Advanced Research Question

Derivatives are screened via MTT assays using human cancer cell lines (e.g., MCF-7, HeLa). Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro) enhance antiproliferative activity. Molecular docking with EGFR or topoisomerase IIα (PDB IDs: 1M17, 1ZXM) identifies binding affinities, supported by in vitro IC₅₀ validation .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, spectral peaks)?

Advanced Research Question

Cross-reference data from authoritative databases like PubChem (CID: 144499-26-3), CAS Common Chemistry (RN: 1196-57-2), and ChemIDplus. Discrepancies in solubility (e.g., ethanol vs. acetone) may arise from polymorphic forms. Validate findings via DSC (differential scanning calorimetry) for melting point consistency and replicate spectral analyses (FTIR, NMR) under standardized conditions .

Q. What experimental design considerations are critical for mixed-methods studies on this compound’s mechanism of action?

Advanced Research Question

Combine quantitative assays (e.g., HPLC for metabolic stability) with qualitative approaches like LC-MS/MS fragmentation pattern analysis. For example:

Properties

IUPAC Name |

3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMNRPAEPIYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161219 | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14003-34-0 | |

| Record name | 3-Methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.